

Fluopyram as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

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Compound of Interest

Compound Name: **Fluopyram**

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Introduction

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the chemical class of pyridinyl-ethyl-benzamides.^[1] It is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.^{[2][3]} By disrupting cellular respiration, **fluopyram** effectively controls a wide range of fungal pathogens and nematodes. This technical guide provides an in-depth overview of **fluopyram**, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Chemical Structure:

Fluopyram's chemical structure, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, is unique among SDHI fungicides.^[1]

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Mechanism of Action: Succinate Dehydrogenase Inhibition

Fluopyram's primary mode of action is the inhibition of the succinate dehydrogenase enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][3]

The Role of Succinate Dehydrogenase

Succinate dehydrogenase is a key enzyme complex with a dual role in cellular metabolism:

- Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[4]
- Mitochondrial Electron Transport Chain: It transfers electrons from succinate to the ubiquinone pool.[5]

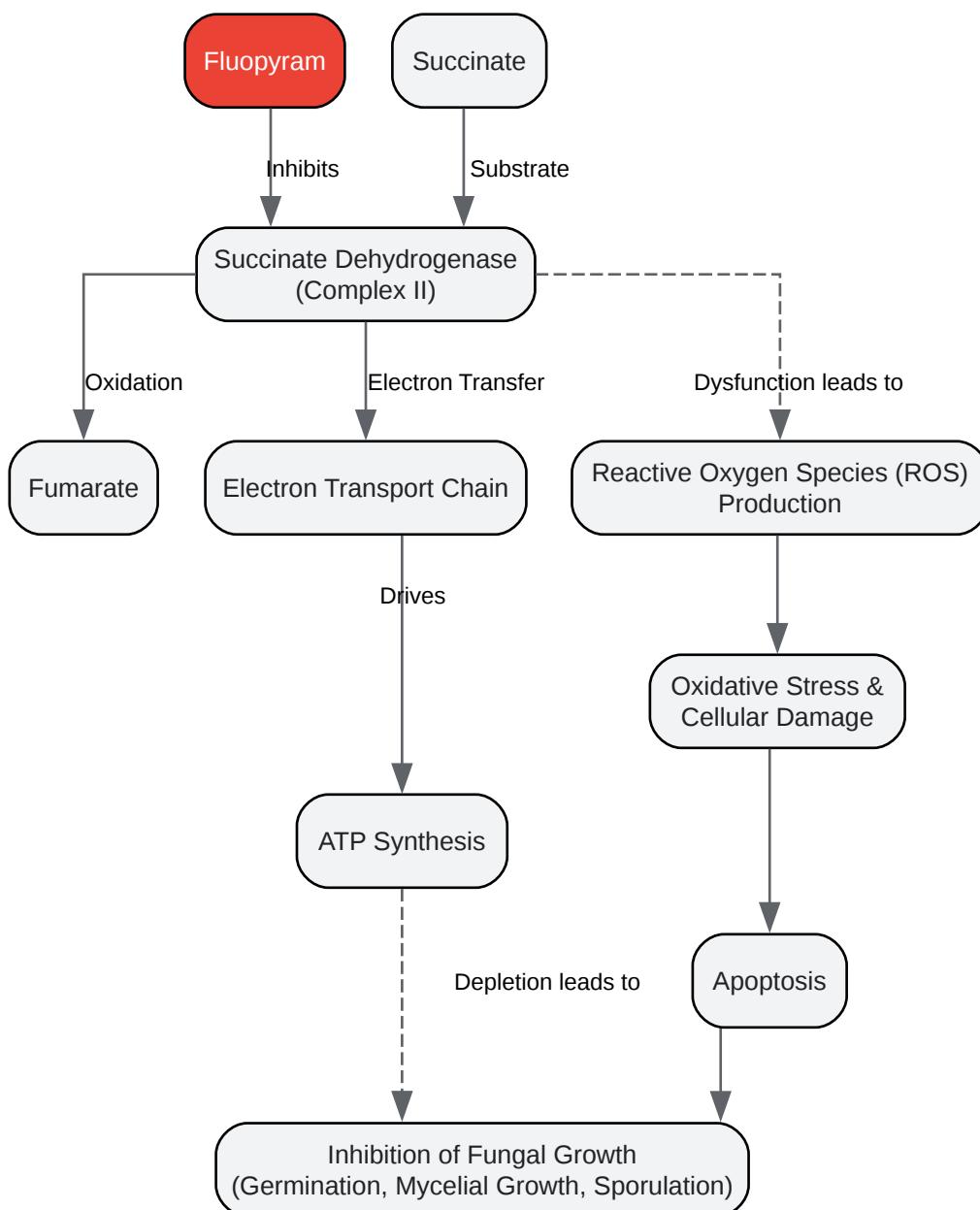
Inhibition by Fluopyram

Fluopyram binds to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, which is formed by the SdhB, SdhC, and SdhD subunits.[6] This binding blocks the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to ubiquinone.[6] The disruption of this process leads to:

- Inhibition of Fungal Respiration: The blockage of the electron transport chain halts cellular respiration.[5]
- Energy Depletion: The cessation of respiration prevents the production of ATP, the cell's primary energy currency.[4]
- Inhibition of Fungal Growth: Consequently, vital fungal life stages are inhibited, including spore germination, germ tube elongation, mycelial growth, and sporulation.[3]

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by **fluopyram** triggers a cascade of downstream cellular events. This can be visualized as a signaling pathway.



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Signaling pathway of **fluopyram**-induced SDH inhibition.

Quantitative Efficacy of Fluopyram

The efficacy of **fluopyram** has been quantified against a variety of fungal pathogens and in different biological assays. The following tables summarize key quantitative data.

Table 1: EC₅₀ Values of Fluopyram Against Various Fungal Pathogens

The half-maximal effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response.

Fungal Species	Assay Type	Mean EC ₅₀ (µg/mL)	EC ₅₀ Range (µg/mL)	Reference(s)
Fusarium virguliforme	Mycelial Growth	3.35	1.53 - 9.28	[2][7]
Fusarium virguliforme	Conidia Germination	2.28	-	[2]
Fusarium brasiliense	Mycelial Growth	1.96	0.8 - 4.24	[8]
Fusarium tucumaniae	Mycelial Growth	0.25	0.06 - 0.4	[8]
Botrytis cinerea	Mycelial Growth	5.389	0.03 - 0.29	[9][10]
Alternaria solani	Mycelial Growth	0.244	-	[11]
Venturia inaequalis	Conidial Germ Tube Growth	0.176	0.0002 - 0.815	[12]
Venturia inaequalis	Mycelial Growth	2.02	0.127 - 4.00	[12]

Table 2: IC₅₀ Values of Fluopyram for Succinate Dehydrogenase

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Organism	Enzyme Complex	IC ₅₀ (μM)	Reference(s)
Botrytis cinerea	Succinate		
	Cytochrome c	~1	[13]
	Reductase		
Homo sapiens	Succinate		
	Cytochrome c	~10	[13]
	Reductase		
Lumbricus terrestris	Succinate		
	Cytochrome c	~10	[13]
	Reductase		
Apis mellifera	Succinate		
	Cytochrome c	~100	[13]
	Reductase		

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and resistance mechanisms of **fluopyram**.

In Vitro Fungicide Sensitivity Assays

These assays are fundamental for determining the baseline sensitivity of a fungal population to a fungicide and for monitoring the development of resistance.[\[14\]](#)

This protocol is adapted from methods used to determine the EC₅₀ of **fluopyram** against various fungal isolates.[\[2\]](#)

- Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. Cool to 50-55°C in a water bath.
- Fungicide Amendment: Prepare a stock solution of **fluopyram** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Add the required volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 μg/mL). For the control, add an equivalent volume of the solvent.

- Pouring Plates: Pour the amended and control PDA into petri dishes and allow them to solidify.
- Inoculation: Take mycelial plugs from the actively growing edge of a fresh fungal culture using a sterile cork borer and place one in the center of each plate.
- Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
- Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
- Analysis: Calculate the average diameter for each plate and determine the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value.[\[7\]](#)

This protocol is used to assess the effect of **fluopyram** on spore germination.[\[2\]](#)

- Spore Suspension Preparation: Harvest conidia from a sporulating fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration using a hemocytometer.
- Fungicide-Amended Media: Prepare PDA plates with a range of **fluopyram** concentrations as described in the mycelial growth inhibition assay.
- Inoculation: Pipette a small volume of the conidial suspension onto the surface of the amended and control plates and spread evenly.
- Incubation: Incubate the plates under conditions that promote germination (e.g., specific temperature and light/dark cycle).
- Data Collection: After a set incubation period (e.g., 12-24 hours), observe the germination of at least 100 conidia per plate under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

- Analysis: Calculate the percentage of germination for each concentration and determine the EC₅₀ value using regression analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of SDH and is used to determine the IC₅₀ of inhibitors like **fluopyram**.

- Enzyme Preparation: Isolate mitochondria from the target organism (e.g., fungal mycelia, animal tissue) using differential centrifugation.
- Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or nitroblue tetrazolium (NBT).[\[15\]](#)
- Inhibitor Addition: Add varying concentrations of **fluopyram** (dissolved in a suitable solvent) to the reaction mixture. Include a control with solvent only.
- Reaction Initiation: Start the reaction by adding the mitochondrial preparation to the reaction mixture.
- Spectrophotometric Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to SDH activity.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Fungicide Resistance

The repeated use of single-site fungicides like **fluopyram** can lead to the selection of resistant fungal strains.[\[16\]](#)

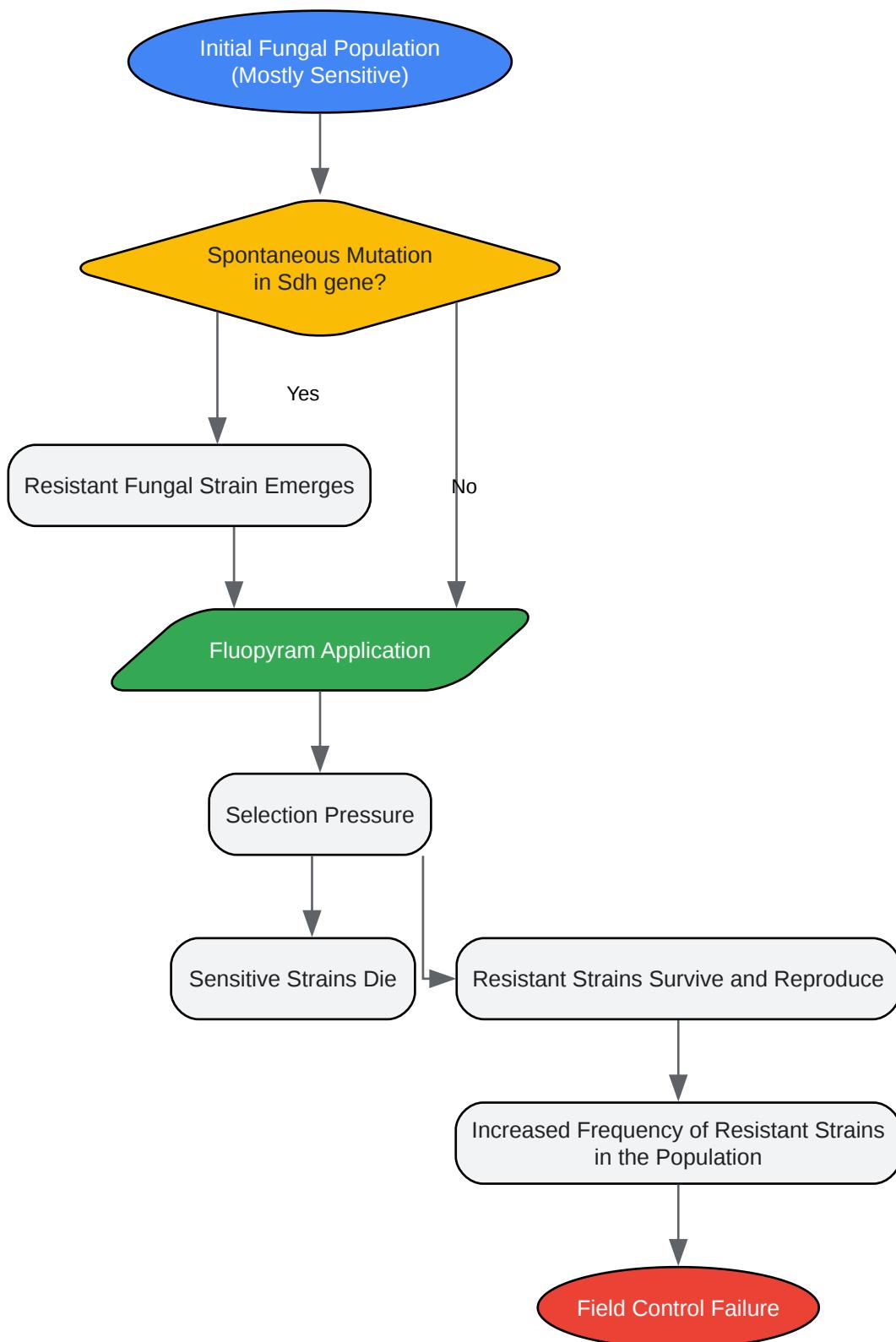
Molecular Basis of Resistance

The primary mechanism of resistance to SDHI fungicides is target site modification due to point mutations in the genes encoding the subunits of the SDH enzyme, primarily SdhB, SdhC, and

SdhD.^[5] These mutations can reduce the binding affinity of **fluopyram** to the Qp-site.

Logical Flow of Resistance Development

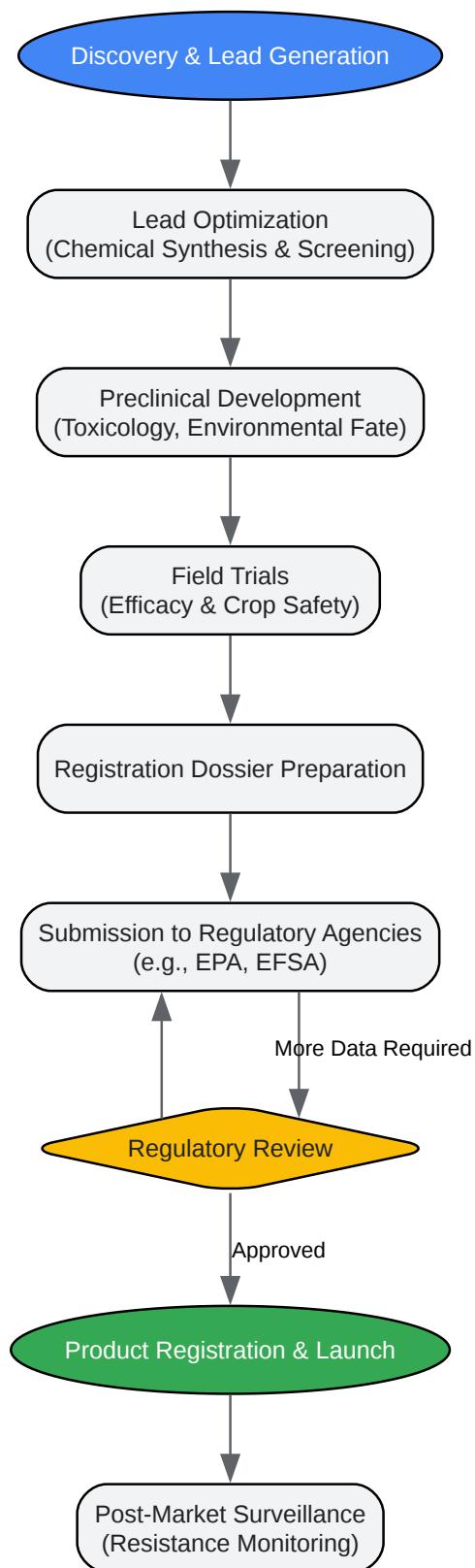
The development of fungicide resistance in a fungal population is a step-wise process driven by selection pressure.

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Logical flow of fungicide resistance development.

Fungicide Development and Registration Workflow

The development and registration of a new chemical fungicide like **fluopyram** is a lengthy and complex process.



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Workflow for chemical fungicide development and registration.

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